Methyl 3-chloro-4-formylbenzoate synthesis pathway
Methyl 3-chloro-4-formylbenzoate synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-4-formylbenzoate
Abstract
Methyl 3-chloro-4-formylbenzoate is a key substituted aromatic aldehyde possessing chloro, formyl, and methyl ester functionalities. Its structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, designed for researchers and professionals in drug development and chemical synthesis. We will explore multiple strategic approaches, including modern catalytic methods and classic formylation reactions, offering detailed experimental protocols and a comparative analysis to inform methodological choices in a laboratory and process chemistry setting.
Introduction and Strategic Overview
Methyl 3-chloro-4-formylbenzoate (CAS No: 74733-26-9) is a bifunctional aromatic compound that serves as a versatile building block in organic synthesis.[1][2] The presence of an aldehyde allows for a wide range of subsequent transformations, such as reductive amination, oxidation, and olefination, while the methyl ester provides a handle for hydrolysis and amidation. The chlorine substituent further modulates the electronic properties of the ring and offers a potential site for cross-coupling reactions.
A successful synthesis strategy must efficiently and selectively install the three distinct functional groups onto the benzene ring. A retrosynthetic analysis reveals several logical disconnections and corresponding forward-synthesis pathways.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of methyl 3-chloro-4-formylbenzoate.
This analysis highlights four principal strategies:
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Late-Stage Formylation: Introducing the aldehyde group onto a pre-existing methyl 3-chlorobenzoate scaffold.
-
Esterification of a Precursor Acid: Synthesizing the corresponding carboxylic acid (3-chloro-4-formylbenzoic acid) and then performing esterification.
-
Palladium-Catalyzed Carbonylation: Building the ester functionality from a halogenated benzaldehyde precursor.
-
Side-Chain Oxidation: Converting a methyl group at the C4 position into the target aldehyde.
This guide will focus on the most practical and well-documented of these approaches: Palladium-Catalyzed Carbonylation and Late-Stage Formylation, with a discussion of the Esterification pathway.
Pathway I: Palladium-Catalyzed Carbonylation
This pathway represents a modern and highly efficient method for the synthesis of methyl 3-chloro-4-formylbenzoate. It leverages a palladium catalyst to introduce a carbonyl group (from carbon monoxide) and methanol concurrently onto an aryl halide. The starting material for this specific transformation is 4-bromo-2-chlorobenzaldehyde.
Causality and Mechanistic Insight
The reaction proceeds via a catalytic cycle typical of palladium-catalyzed carbonylations (a variant of the Heck reaction).
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Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and inserts into the Aryl-Pd bond.
-
Nucleophilic Attack: Methanol, acting as the nucleophile, attacks the acyl-palladium complex.
-
Reductive Elimination: The desired methyl ester is eliminated, regenerating the Pd(0) catalyst.
Triethylamine is used as a base to neutralize the HBr formed during the reaction, preventing side reactions and maintaining the catalyst's activity. The choice of a phosphine ligand, in this case, part of the [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex (Pd(dppf)Cl₂), is critical for stabilizing the palladium intermediates and promoting the catalytic cycle.
Experimental Protocol: Carbonylation of 4-bromo-2-chlorobenzaldehyde
This protocol is adapted from a documented synthesis yielding the target compound at an 80% yield.[1]
Caption: Workflow for the Pd-catalyzed carbonylation pathway.
Materials & Reagents:
-
4-bromo-2-chlorobenzaldehyde (91.1 mmol, 1.0 equiv)
-
Methanol (300 mL)
-
[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 9.13 mmol, 0.1 equiv)
-
Triethylamine (274 mmol, 3.0 equiv)
-
Carbon Monoxide (CO) gas
-
500-mL round-bottom flask
-
Silica gel, Ethyl acetate, Petroleum ether
Procedure:
-
A 500-mL round-bottom flask is charged with 4-bromo-2-chlorobenzaldehyde (20.0g, 91.1 mmol), methanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol), and triethylamine (27.7 g, 274 mmol).[1]
-
Introduce carbon monoxide gas into the flask, typically by bubbling it through the solution or maintaining a CO atmosphere with a balloon.
-
The resulting solution is stirred overnight at 60 °C.
-
After the reaction is complete (monitored by TLC), the mixture is concentrated under reduced pressure to remove the solvent.
-
The residue is purified by column chromatography on a silica gel column using a mixture of ethyl acetate and petroleum ether (15:85) as the eluent.
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The fractions containing the product are combined and concentrated to yield methyl 3-chloro-4-formylbenzoate as a white solid (14.5 g, 80% yield).[1]
Pathway II: Late-Stage Electrophilic Formylation
This classical approach involves the direct formylation of a substituted benzene ring, in this case, methyl 3-chlorobenzoate.[3][4][5] The Vilsmeier-Haack reaction is a suitable choice for this transformation, although the substrate's reactivity is a critical consideration.[6][7][8][9]
Causality and Mechanistic Insight
The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9] This reagent is a weak electrophile that reacts with electron-rich aromatic rings.[6][7]
Regioselectivity: The directing effects of the substituents on methyl 3-chlorobenzoate are crucial.
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Chloro group (-Cl): An electron-withdrawing group (by induction) but is ortho, para-directing due to resonance.
-
Methyl Ester group (-COOCH₃): A meta-directing, deactivating group.
The chloro group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The ester group at position 1 directs to position 5. The formylation is expected to occur at the C4 position, which is para to the activating chloro group and not sterically hindered. The combined deactivating nature of both substituents means that forcing conditions may be required.
Experimental Protocol: Vilsmeier-Haack Formylation
This is a representative protocol based on general Vilsmeier-Haack procedures. Optimization of temperature and reaction time would be necessary.
Materials & Reagents:
-
Methyl 3-chlorobenzoate (1.0 equiv)
-
N,N-Dimethylformamide (DMF, solvent and reagent)
-
Phosphorus oxychloride (POCl₃, 1.5 equiv)
-
Sodium acetate solution
-
Dichloromethane (DCM) or other suitable solvent
-
Ice bath
Procedure:
-
In a flask equipped with a dropping funnel and stirrer, cool a solution of methyl 3-chlorobenzoate in DMF to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a cold aqueous solution of sodium acetate or sodium carbonate until the pH is neutral.[6] This step hydrolyzes the iminium intermediate to the aldehyde.
-
Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain methyl 3-chloro-4-formylbenzoate.
Pathway III: Esterification of 3-chloro-4-formylbenzoic acid
This pathway involves the initial synthesis of 3-chloro-4-formylbenzoic acid, followed by a standard esterification reaction. The acid itself can be synthesized from 3-chlorobenzoic acid and formaldehyde.[10]
Causality and Mechanistic Insight
Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11] To drive the reaction to completion and achieve a high yield, one must either use a large excess of the alcohol (methanol, which can also serve as the solvent) or remove the water formed during the reaction. Concentrated sulfuric acid is a common catalyst, acting both to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic, and as a dehydrating agent.[11][12]
Experimental Protocol: Fischer Esterification
Materials & Reagents:
-
3-chloro-4-formylbenzoic acid (1.0 equiv)
-
Methanol (large excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 3-chloro-4-formylbenzoic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or by the disappearance of the starting acid.
-
After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude methyl 3-chloro-4-formylbenzoate.
-
Purify as needed by chromatography or recrystallization.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield |
| I: Pd-Catalyzed Carbonylation | 4-bromo-2-chlorobenzaldehyde, CO, Methanol | High yield, high selectivity, mild conditions. | Requires specialized equipment (CO gas handling), expensive catalyst and ligand. | ~80%[1] |
| II: Vilsmeier-Haack Formylation | Methyl 3-chlorobenzoate, DMF, POCl₃ | Utilizes common and inexpensive reagents. | Substrate is deactivated, may require harsh conditions; POCl₃ is corrosive and water-sensitive. | Moderate to Good |
| III: Fischer Esterification | 3-chloro-4-formylbenzoic acid, Methanol | Simple, well-established reaction; inexpensive reagents. | Requires prior synthesis of the carboxylic acid; equilibrium reaction requires driving to completion. | High (for esterification step) |
Conclusion
The synthesis of methyl 3-chloro-4-formylbenzoate can be accomplished through several viable pathways, each with distinct advantages and challenges. The Palladium-Catalyzed Carbonylation route stands out as a modern, efficient, and high-yielding method, particularly suitable for producing high-quality material where the cost of the catalyst is justifiable. The Vilsmeier-Haack Formylation offers a more classical approach using readily available reagents, though it may require significant optimization due to the deactivated nature of the substrate. Finally, the Esterification pathway is a reliable two-step process, contingent on the efficient synthesis of the prerequisite carboxylic acid. The choice of the optimal pathway will ultimately depend on the specific requirements of the research or development team, balancing factors such as scale, cost, available equipment, and desired purity.
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